5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a piperazine ring and a pyrazolo[1,5-a]pyrazin-4-one moiety. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The pyrazolo[1,5-a]pyrazin-4-one moiety is less common and may confer unique properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antibacterial and Biofilm Inhibition Activities
- Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker have shown potent antibacterial efficacies and effective biofilm inhibition activities, surpassing the reference Ciprofloxacin in some cases (Mekky & Sanad, 2020).
Anticancer Properties
- Certain piperazine-substituted 1,3-thiazoles have demonstrated significant anticancer activities in vitro on various cancer cell lines, indicating potential for therapeutic applications (Turov, 2020).
Synthesis and Characterization of Novel Compounds
- Research has focused on synthesizing novel compounds incorporating a pyrazole/piperazine structure, aiding in the advancement of heterocyclic chemistry and contributing to potential pharmaceutical applications (Ho & Suen, 2013).
Antimicrobial Activity
- New pyrazoline and pyrazole derivatives have been synthesized and characterized, exhibiting notable antimicrobial activity against various organisms, which could be valuable in developing new antimicrobial agents (Hassan, 2013).
Inhibitory Activity Against Enzymes
- Some novel pyrimidinyl pyrazole derivatives have shown potent cytotoxicity and inhibitory activities against certain enzymes, indicating potential in cancer therapy (Naito et al., 2005).
Molecular Structure Investigations
- The molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been investigated, which is crucial for the development of new compounds with specific properties and activities (Shawish et al., 2021).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical compound, it might interact with specific biological targets such as enzymes or receptors. Piperazine derivatives are found in a variety of pharmaceuticals, including antihistamines, antiparasitic drugs, and treatments for neurological disorders .
Properties
IUPAC Name |
5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOXJTWRZKDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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